ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate
Description
Properties
CAS No. |
18794-99-5 |
|---|---|
Molecular Formula |
C11H13N3O4 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(3-nitrophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H13N3O4/c1-3-18-11(15)8(2)12-13-9-5-4-6-10(7-9)14(16)17/h4-7,13H,3H2,1-2H3/b12-8- |
InChI Key |
SXBCOJHYBVQZQX-WQLSENKSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=CC=C1)[N+](=O)[O-])/C |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])C |
Synonyms |
Butanoic acid, 2-[2-(3-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 3-nitrophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
Ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include nitro derivatives, amino derivatives, and substituted hydrazones.
Scientific Research Applications
Ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazono group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate with analogues differing in substituent groups, stereochemistry, and bioactivity.
Structural and Electronic Variations
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electron Effects : Nitro groups (both 3- and 4-) enhance electrophilicity at the hydrazone moiety, increasing reactivity toward nucleophiles (e.g., hydrazine in pyrazolone synthesis) .
- Stereochemistry : The Z-configuration in the target compound may influence π-π stacking and hydrogen-bonding patterns compared to E-isomers .
Spectroscopic and Crystallographic Data
Table 2: Spectroscopic and Structural Comparisons
Insights :
- NMR Trends : The hydrazone NH proton consistently appears downfield (~10–11 ppm) due to hydrogen bonding. Aromatic protons vary based on substituent electronic effects (e.g., nitro vs. fluoro) .
- Crystallography : Planarity is a common feature in unhindered derivatives (e.g., 3-nitro, 4-chloro), while steric bulk (e.g., 2,6-dimethylphenyl) disrupts conjugation .
Biological Activity
Ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate, with the molecular formula C12H12N4O4 and CAS number 18794-99-5, is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural configuration that includes a nitrophenyl group, a hydrazono moiety, and an oxobutanoate fragment. This combination is essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H12N4O4 |
| Molecular Weight | 252.25 g/mol |
| IUPAC Name | Ethyl (2Z)-2-[(3-nitrophenyl)hydrazinylidene]-3-oxobutanoate |
| CAS Number | 18794-99-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitrophenyl group can engage in electron transfer reactions, while the hydrazono group is capable of forming hydrogen bonds with biological macromolecules. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects such as:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against a range of pathogens.
- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
A study conducted by researchers assessed the antimicrobial effects of this compound against several bacterial strains. The results indicated that the compound showed promising inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate potency.
Anticancer Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 21.00 |
| MCF-7 | 26.10 |
These findings indicate that the compound may act as a potential lead for further development in anticancer therapeutics.
Case Studies
- VEGFR-2 Inhibition : In a related study exploring compounds with similar structures, derivatives were synthesized to evaluate their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Molecular docking studies indicated that modifications to the hydrazono moiety could enhance binding affinity, suggesting that this compound could be optimized for improved VEGFR-2 inhibition.
- Toxicological Assessments : Safety profiles were evaluated using ADMET analysis, which showed favorable absorption and distribution characteristics while indicating low toxicity levels in preliminary assessments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
